molecular formula C23H23ClN2O6 B5020722 5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5020722
M. Wt: 458.9 g/mol
InChI Key: YJOLZOABXYPTKF-UHFFFAOYSA-N
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Description

5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and appropriately substituted benzaldehydes. The key steps may involve:

    Condensation Reactions: Combining pyrimidine derivatives with benzaldehyde derivatives under acidic or basic conditions to form the benzylidene linkage.

    Etherification: Introducing the ethoxy and phenoxy groups through nucleophilic substitution reactions, often using alkyl halides and phenols in the presence of a base.

    Chlorination: Introducing the chloro substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[[3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6/c1-4-30-19-12-15(10-16-21(27)25-23(29)26-22(16)28)11-17(24)20(19)32-8-7-31-18-9-13(2)5-6-14(18)3/h5-6,9-12H,4,7-8H2,1-3H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOLZOABXYPTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Cl)OCCOC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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